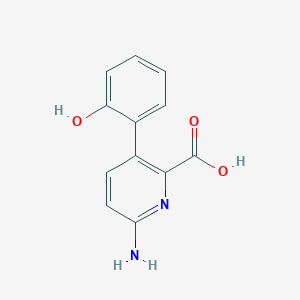
6-Amino-3-(2,3-dimethylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(2,3-dimethylphenyl)picolinic acid, commonly referred to as 6-APA, is a synthetic organic compound that is widely used in scientific research. It is an important intermediate in the synthesis of many organic compounds, including drugs, pesticides, and dyes. 6-APA is also used as a starting material in the synthesis of several other compounds, such as derivatives of the amino acid tyrosine. This compound has a wide variety of applications in the laboratory and is used in various biochemical and physiological studies.
作用機序
The mechanism of action of 6-APA is not fully understood. However, it is believed that the compound acts as an intermediate in the synthesis of other compounds, such as drugs and pesticides. In addition, 6-APA is thought to act as a chelating agent, binding to metal ions and preventing them from participating in certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-APA are not well understood. However, it has been observed to have a variety of effects on cells, including inhibition of cell growth and differentiation. In addition, 6-APA has been shown to have anti-inflammatory and anti-oxidant properties in animal models.
実験室実験の利点と制限
6-APA is a widely used compound in scientific research due to its high purity and availability. It is relatively easy to synthesize and has a wide variety of applications in the laboratory. However, 6-APA is toxic and should be handled with care. In addition, the compound is not very stable and must be stored and handled properly to ensure its effectiveness.
将来の方向性
There are a number of potential future directions for 6-APA research. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. In addition, further research into its mechanism of action and its potential use as a chelating agent could be beneficial. Finally, further investigation into its toxicity and stability could help improve its safety and effectiveness in the laboratory.
合成法
6-APA can be synthesized in the laboratory through a variety of methods. The most common method involves the reaction of 2,3-dimethylphenylacetic acid with ammonia, followed by the addition of hydrochloric acid. This reaction produces a mixture of 6-APA and 6-amino-3-(2,3-dimethylphenyl)pyridine. The two compounds can then be separated using high-performance liquid chromatography (HPLC). The yield of 6-APA is typically around 95%.
科学的研究の応用
6-APA is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used as a starting material in the synthesis of many compounds, including drugs and pesticides. 6-APA is also used as a reagent in biochemical assays, such as enzyme-linked immunosorbent assays (ELISA) and immunoassays. In addition, it is used in the synthesis of various derivatives of the amino acid tyrosine, which are important in the study of protein structure and function.
特性
IUPAC Name |
6-amino-3-(2,3-dimethylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-4-3-5-10(9(8)2)11-6-7-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGAECKQHAHDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(N=C(C=C2)N)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2,3-dimethylphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














